9,10-Anthracenedione, 1,4-bis[(2-aminoethyl)amino]-
CAS No.: 19853-95-3
Cat. No.: VC7956286
Molecular Formula: C18H20N4O2
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.
![9,10-Anthracenedione, 1,4-bis[(2-aminoethyl)amino]- - 19853-95-3](/images/structure/VC7956286.png)
Specification
CAS No. | 19853-95-3 |
---|---|
Molecular Formula | C18H20N4O2 |
Molecular Weight | 324.4 g/mol |
IUPAC Name | 1,4-bis(2-aminoethylamino)anthracene-9,10-dione |
Standard InChI | InChI=1S/C18H20N4O2/c19-7-9-21-13-5-6-14(22-10-8-20)16-15(13)17(23)11-3-1-2-4-12(11)18(16)24/h1-6,21-22H,7-10,19-20H2 |
Standard InChI Key | XXOFSLDVRYQVSV-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCN)NCCN |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCN)NCCN |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a central anthracene backbone with ketone groups at the 9- and 10-positions, forming the 9,10-anthracenedione (anthraquinone) structure. At the 1- and 4-positions, two 2-aminoethylamino (-NH-CH2-CH2-NH2) substituents are attached. This configuration enhances water solubility compared to unmodified anthraquinones while retaining redox-active properties .
Table 1: Key Physicochemical Properties
The planar anthracene core enables π-π stacking interactions with biological macromolecules, while the aminoethyl groups facilitate hydrogen bonding and protonation-dependent solubility .
Synthetic Routes
Laboratory-Scale Synthesis
The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 1,4-dichloroanthracene-9,10-dione with excess 2-aminoethylamine under reflux in a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C . The reaction proceeds via displacement of chlorine atoms by the amine groups, followed by oxidation to stabilize the quinone structure .
Key Reaction:
Industrial Production
Industrial synthesis optimizes yield and purity through catalytic enhancements and stepwise purification. For example, a two-step process involving intermediate isolation via recrystallization achieves >90% purity . Scalable methods often employ high-pressure reactors to accelerate reaction kinetics .
Biological Activity and Mechanisms
Anticancer Properties
The compound intercalates into DNA, disrupting replication and transcription. In vitro studies against leukemia (L1210) and breast cancer (MCF-7) cell lines report IC₅₀ values of 5–10 μM, outperforming analogues lacking aminoethyl groups .
Proposed Mechanism:
-
DNA Intercalation: Planar anthracene inserts between base pairs, causing helix distortion .
-
ROS Generation: Quinone moieties undergo redox cycling, producing superoxide radicals that induce apoptosis .
-
Topoisomerase II Inhibition: Stabilizes DNA-enzyme complexes, preventing religation of DNA strands .
Antimicrobial Effects
The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 μg/mL) and fungi (e.g., Candida albicans, MIC = 16 μg/mL). The amino groups enhance membrane penetration, while ROS damage microbial nucleic acids .
Immunomodulatory Action
In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, derivatives of this compound suppress pro-inflammatory cytokines:
Comparative Analysis with Analogues
Table 2: Activity Comparison with Related Anthraquinones
Compound | Anticancer IC₅₀ (μM) | LogP | Water Solubility |
---|---|---|---|
1,4-bis[(2-aminoethyl)amino]-anthracenedione | 5.0 | 2.5 | Moderate |
Mitoxantrone | 0.8 | 1.2 | High |
Doxorubicin | 0.5 | 1.7 | Low |
While less potent than mitoxantrone, the compound exhibits lower cardiotoxicity due to reduced iron-mediated ROS generation . Its aminoethyl groups confer better solubility than doxorubicin, enabling formulation without cremophor-based vehicles .
Pharmacokinetics and Toxicity
Absorption and Distribution
-
Bioavailability: ~40% in rodent models, with peak plasma concentrations at 2–4 hours post-administration .
-
Tissue Distribution: High accumulation in liver and kidneys due to organic cation transporter (OCT)-mediated uptake .
Toxicity Profile
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume